1-Iodotridecane
Description
Historical Context and Significance of Long-Chain Primary Alkyl Iodides in Organic Chemistry
The study of haloalkanes, or alkyl halides, has been a cornerstone of modern organic chemistry since the 19th century, with systematic synthesis methods developing in tandem with the understanding of alkane structures. wikipedia.org Among the haloalkanes, alkyl iodides have carved out a specific and significant niche. While known for centuries, with early examples like chloroethane (B1197429) being produced in the 15th century, the targeted synthesis of a wide array of haloalkanes became more sophisticated over time. wikipedia.org Methods such as the addition of halogens to alkenes, hydrohalogenation of alkenes, and the conversion of alcohols to alkyl halides became foundational reactions. wikipedia.org
Long-chain primary alkyl iodides, such as 1-Iodotridecane, became particularly important as synthetic intermediates. wikipedia.orgbyjus.com Their significance stems from the unique properties of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making the iodide ion an excellent leaving group in nucleophilic substitution reactions. byjus.com This high reactivity allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, a critical step in the construction of more complex organic molecules.
One of the most classic and enduring methods for synthesizing alkyl iodides is the Finkelstein reaction, a halide exchange process where an alkyl chloride or bromide is treated with sodium iodide in acetone (B3395972). byjus.com This reversible reaction is driven to completion by the precipitation of the less soluble sodium chloride or bromide in the acetone solvent, yielding the desired alkyl iodide. byjus.com Although less stable and often more expensive than their chloro- and bromo- counterparts, the enhanced reactivity of alkyl iodides provides distinct advantages in many synthetic applications, justifying their use. byjus.com They are particularly valued for introducing long alkyl chains into molecules, a key step in the synthesis of polymers, surfactants, and other materials with specific physical properties. mdpi.com
Structural Features and Unique Reactivity Profile of this compound
This compound is an organoiodine compound with the chemical formula C₁₃H₂₇I. naturalproducts.net Its structure consists of a thirteen-carbon saturated alkyl chain (a tridecyl group) with an iodine atom attached to one of the terminal carbons (the "1" position). As a primary (1°) haloalkane, the carbon atom bonded to the iodine is attached to only one other carbon atom. libretexts.org This structural feature is crucial in dictating its reactivity.
The key to this compound's reactivity lies in the nature of the C-I bond. Iodine is the largest and least electronegative of the stable halogens, resulting in a relatively long and weak C-I bond with a lower bond energy compared to other alkyl halides. This weakness facilitates the cleavage of the bond, making the iodide a superior leaving group in substitution and elimination reactions.
The primary classification of this compound makes it an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions. byjus.com In an S_N2 reaction, a nucleophile attacks the carbon atom bearing the iodine from the backside, leading to the displacement of the iodide ion in a single, concerted step. This pathway is favored for primary alkyl halides due to the minimal steric hindrance around the reaction center.
Conversely, this compound can also undergo elimination reactions (primarily E2) in the presence of a strong, sterically hindered base to form an alkene. byjus.com The balance between substitution and elimination can be controlled by the choice of nucleophile/base and the reaction conditions.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₇I |
| Molecular Weight | 310.26 g/mol nih.gov |
| Density | 1.2±0.1 g/cm³ guidechem.com |
| Boiling Point | Data available nih.gov |
| Physical State | Liquid (at standard conditions) |
| Solubility | Insoluble in water libretexts.org |
| XLogP3 | 7.9 nih.gov |
This table is populated with data from publicly available chemical databases.
Overview of Research Domains and Applications in Advanced Chemical Sciences
The distinct properties of this compound make it a useful tool in several advanced areas of chemical science, primarily as a synthetic intermediate and a molecular building block.
Polymer and Materials Science: A significant application of this compound is as an intermediate in processes designed to construct long carbon chains in polymers. mdpi.com The tridecyl chain can be incorporated into polymer backbones or used as a side chain to modify the physical properties of materials, such as their hydrophobicity, thermal stability, and mechanical strength. Its presence has been noted in the analysis of volatile organic compounds (VOCs) released from recycled automotive plastics, where it may act as a precursor or degradation product of polymeric materials. mdpi.com
Surface Modification: The reactivity of the iodo group allows this compound to be used in the chemical modification of surfaces. mdpi.comrsc.org By grafting the long tridecyl chain onto a substrate, the surface properties can be dramatically altered. For instance, it can be used to create highly hydrophobic (water-repellent) surfaces. Such modifications are critical in developing advanced materials for applications ranging from anti-fouling coatings and corrosion-resistant layers to specialized electronic devices. mdpi.com
Organic Synthesis: In synthetic organic chemistry, this compound serves as a key starting material for introducing a C₁₃ alkyl chain. This is valuable in the multi-step synthesis of complex natural products, pharmaceuticals, and other target molecules where a long, lipophilic segment is required. For example, it can be used in the synthesis of specific lactic acid derivatives intended for use in functional optical materials. google.com
Biochemical Research: Long-chain alkyl iodides find use in the synthesis of specialized lipids and probes for biochemical and biophysical studies. For instance, this compound has been mentioned as a reagent for generating glycerophosphocholine derivatives, which are components of cell membranes. lookchem.com It is also cited as having antimicrobial properties, a field of ongoing research. lookchem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodotridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAMQNYEIPCUIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337940 | |
| Record name | Tridecyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35599-77-0 | |
| Record name | 1-Iodotridecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35599-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecyl iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Iodotridecane
Strategies for Carbon-Iodine Bond Formation in Primary Alkyl Chains
The creation of a carbon-iodine bond at the terminus of a primary alkyl chain is a key step in the synthesis of 1-iodotridecane. Two principal strategies involve halogen exchange reactions and the direct conversion of alcohols.
Halogen Exchange Reactions (e.g., Finkelstein Chemistry from 1-bromotridecane)
The Finkelstein reaction is a classic and highly effective method for the synthesis of alkyl iodides from other alkyl halides. olemiss.edubyjus.com This SN2 reaction involves treating an alkyl chloride or bromide with an excess of an alkali metal iodide, typically sodium iodide, in a suitable solvent like acetone (B3395972). olemiss.edu The insolubility of the resulting sodium chloride or sodium bromide in acetone drives the equilibrium towards the formation of the desired alkyl iodide, leading to high yields. olemiss.edu
For the synthesis of this compound, 1-bromotridecane (B143060) serves as a common starting material. The reaction proceeds by the nucleophilic attack of the iodide ion on the primary carbon atom bearing the bromine, leading to the displacement of the bromide ion.
Reaction Scheme: CH₃(CH₂)₁₂Br + NaI → CH₃(CH₂)₁₂I + NaBr
A typical procedure involves refluxing 1-bromotridecane with a stoichiometric excess of sodium iodide in acetone. The reaction's progress can be monitored by the precipitation of sodium bromide. Following the completion of the reaction, an aqueous workup is performed to remove the inorganic salts, and the crude this compound is purified, often by distillation under reduced pressure. olemiss.edu Yields for this type of transformation are generally high, often exceeding 85%. olemiss.edu
| Starting Material | Reagent | Solvent | Key Feature | Typical Yield |
| 1-Bromotridecane | Sodium Iodide | Acetone | Precipitation of NaBr drives the reaction | >85% olemiss.edu |
Conversion from Alcohols (e.g., 1-tridecanol)
Direct conversion of primary alcohols, such as 1-tridecanol (B166897), into alkyl iodides is another important synthetic route. google.com This transformation requires the activation of the hydroxyl group, which is a poor leaving group, into a species that can be readily displaced by an iodide nucleophile. A variety of reagents and methods have been developed for this purpose.
One common approach involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂). In a patent describing the synthesis of a plasmalogen precursor, 1-tridecanol was treated with triphenylphosphine, imidazole (B134444), and iodine in dichloromethane (B109758) at 0°C, followed by stirring at room temperature. google.com This method, a variation of the Appel reaction, proceeds through the formation of a phosphonium (B103445) iodide intermediate, which is then displaced by iodide.
Another effective system for the iodination of alcohols is the use of a cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) system in acetonitrile (B52724). organic-chemistry.orgamazonaws.com This method is noted for its mild reaction conditions. organic-chemistry.org
Heterogeneous catalysts have also been employed for this conversion. For instance, tungstophosphoric acid supported on silica (B1680970) has shown high catalytic activity for the iodination of alcohols using potassium iodide. ajol.info Similarly, sulfated zirconia (SO₄²⁻/ZrO₂) in conjunction with sodium iodide in acetonitrile at room temperature has been reported as a selective and efficient system for converting various alcohols to their corresponding iodides. amazonaws.com
| Starting Material | Reagents | Conditions | Key Features |
| 1-Tridecanol | PPh₃, Imidazole, I₂ | Dichloromethane, 0°C to RT google.com | Appel reaction conditions |
| Alcohols | CeCl₃·7H₂O, NaI | Acetonitrile organic-chemistry.orgamazonaws.com | Mild reaction conditions |
| Alcohols | Tungstophosphoric acid/SiO₂, KI | Acetonitrile ajol.info | Heterogeneous catalysis |
| Alcohols | SO₄²⁻/ZrO₂, NaI | Acetonitrile, RT amazonaws.com | Selective for benzylic alcohols over saturated alcohols |
Synthesis of Isotopically Labeled this compound for Mechanistic and Tracing Studies (e.g., ¹³C-labeled variants)
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and for use as internal standards in quantitative analyses. The synthesis of ¹³C-labeled this compound has been specifically developed for such purposes, particularly for use as a reference standard. wipo.intgoogle.comlmunet.edu
A patented method describes the preparation of ¹³C-labeled this compound from ¹³C-labeled propargyl alcohol. wipo.int The synthesis involves the alkylation of the labeled propargyl alcohol with iododecane. This approach allows for the specific placement of the ¹³C label within the tridecane (B166401) chain, enabling precise tracking of the molecule in various chemical or biological systems. Companies specializing in custom synthesis offer services for producing isotopically labeled compounds, including those with ¹³C, ²H, and ¹⁵N, for research applications. lookchem.com
Development of Sustainable and Efficient Synthetic Protocols for Long-Chain Alkyl Iodides
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods in chemistry, a field often referred to as "green chemistry". ijrpr.comroyalsocietypublishing.org This has led to the exploration of new protocols for the synthesis of long-chain alkyl iodides that minimize waste, use less hazardous reagents, and are more energy-efficient. ijrpr.comnumberanalytics.com
One area of focus is the use of catalytic systems that can be recycled and reused. For example, the use of ionic liquids as both solvent and reagent for nucleophilic substitution reactions on sulfonate esters derived from alcohols presents an environmentally attractive alternative. organic-chemistry.org These reactions can be performed with stoichiometric amounts of the ionic liquid without the need for additional solvents, and the ionic liquids can often be recycled. organic-chemistry.org
Photochemical methods are also emerging as a sustainable approach. A copper-catalyzed carbonylative coupling of alkyl iodides to form acyl fluorides under blue light irradiation has been reported. organic-chemistry.org While this specific reaction produces acyl fluorides, the underlying principle of using light to drive reactions under mild conditions is applicable to other transformations of alkyl iodides. organic-chemistry.org
Furthermore, the development of methods that utilize more benign reagents is a key aspect of green chemistry. The use of solid-supported catalysts, such as tungstosilicic acid or sulfated zirconia, for the conversion of alcohols to alkyl iodides, as mentioned previously, also aligns with these principles as it simplifies product purification and allows for catalyst recycling. amazonaws.comajol.inforesearchgate.net Research into sustainable methods for producing long-chain molecules from renewable feedstocks, such as fatty acids, is also an active area of investigation. uantwerpen.be
| Green Chemistry Principle | Application in Alkyl Iodide Synthesis | Example |
| Use of Catalysis royalsocietypublishing.org | Recyclable catalysts for alcohol to iodide conversion. | Tungstosilicic acid on silica ajol.inforesearchgate.net, Sulfated zirconia amazonaws.com |
| Safer Solvents and Auxiliaries royalsocietypublishing.org | Use of ionic liquids as both solvent and reagent. | [bmim][I] for substitution on sulfonate esters organic-chemistry.org |
| Design for Energy Efficiency royalsocietypublishing.org | Photochemical methods operating at ambient temperature. | Light-driven reactions involving alkyl radicals organic-chemistry.org |
| Renewable Feedstocks royalsocietypublishing.org | Synthesis from bio-based starting materials. | Functionalization of long-chain fatty acid derivatives uantwerpen.be |
Mechanistic Investigations and Chemical Transformations of 1 Iodotridecane
Elucidation of Reaction Mechanisms Involving Carbon-Iodine Cleavage
The C-I bond is the least stable among the carbon-halogen bonds (excluding astatine), making iodide an excellent leaving group. libretexts.orgrammohancollege.ac.in This characteristic underpins the diverse reactivity of 1-iodotridecane, which can proceed through ionic or radical intermediates depending on the reaction conditions.
As a primary alkyl halide, this compound readily undergoes nucleophilic substitution, predominantly via the bimolecular (SN2) mechanism. libretexts.orgchemicalnote.com This pathway involves a single, concerted step where a nucleophile attacks the electrophilic carbon atom from the side opposite to the iodine atom. This "backside attack" leads to a transition state where the carbon is partially bonded to both the incoming nucleophile and the outgoing iodide ion, resulting in an inversion of stereochemical configuration if the carbon were chiral. chemicalnote.com
A variety of nucleophiles can displace the iodide, including hydroxides, alkoxides, cyanides, and amines. For instance, the Appel reaction, which converts alcohols to alkyl iodides, can be reversed, and studies involving this compound have provided insights into related nucleophilic processes. umn.edu The high polarizability and stability of the iodide anion as a leaving group contribute to the favorable kinetics of these substitutions.
Beyond ionic pathways, the C-I bond in this compound can be cleaved homolytically to generate a tridecyl radical. This can be initiated by heat, light (photodissociation), or radical initiators. uchicago.edulibretexts.org The energy required for C-I bond homolysis is lower than for other carbon-halogen bonds, facilitating radical formation. Recently, electrochemical methods have been developed to generate carbon-centered radicals from alkyl iodides under benign conditions, offering a green alternative to traditional methods using reagents like tributyltin hydride. rsc.org
Photodissociation studies on analogous alkyl iodides, such as ethyl iodide, show that ultraviolet (UV) irradiation in the A-band (around 245-283 nm) leads to efficient C-I bond cleavage. nih.gov The primary products are the alkyl radical and an iodine atom, which can be in either its ground (I) or electronically excited (I*) state. nih.gov The process is very rapid and occurs on excited state potential energy surfaces. nih.govrsc.org It is expected that this compound behaves similarly, with UV light promoting the formation of the tridecyl radical (C₁₃H₂₇•) and an iodine atom. This radical intermediate can then participate in various subsequent reactions, such as hydrogen abstraction or addition to unsaturated systems. libretexts.org
Nucleophilic Substitution Pathways and Kinetics
Homocoupling and Cross-Coupling Reactions for Carbon-Carbon Bond Formation
The reactivity of the C-I bond makes this compound a valuable partner in coupling reactions to form new carbon-carbon bonds, a cornerstone of modern organic synthesis.
Homocoupling, or dimerization, of this compound yields hexacosane (B166357) (C₂₆H₅₄), a long-chain alkane. A notable method involves the reductive coupling of 1-iodoalkanes using hydrazine (B178648) as a reducing agent in the presence of a palladium catalyst. oup.com In this process, an alkylpalladium complex is presumed to be a key intermediate. oup.com The yield of the dimer is influenced by the chain length of the starting iodoalkane. oup.com
| 1-Iodoalkane Substrate | Coupling Product (Dimer) | Yield (%) |
|---|---|---|
| 1-Iodododecane | Tetracosane | 54 |
| 1-Iodotetradecane | Octacosane | 61 |
| 1-Iodohexadecane | Dotriacontane | 65 |
| 1-Iodoeicosane | Tetracontane | 74 |
Cross-coupling reactions join two different molecular fragments, typically an organic halide and an organometallic reagent, mediated by a transition metal catalyst. wikipedia.org this compound can serve as the electrophilic partner in various named cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. wikipedia.org These reactions allow for the attachment of the tridecyl group to a wide range of other organic moieties (aryl, vinyl, alkyl, etc.), providing access to complex molecular architectures. For example, palladium-catalyzed Suzuki-Miyaura coupling, which pairs an organic halide with a boronic acid or ester, is a powerful tool for C-C bond formation. nih.gov While direct examples of this compound in many of these classic C-C cross-coupling reactions are specific to particular synthetic targets, its role as a primary alkyl iodide makes it a suitable substrate for such transformations. researchgate.net
Derivatization Chemistry for Functional Group Interconversion
This compound is a key starting material for synthesizing a range of derivatives through the interconversion of its iodo group into other functionalities.
The reaction of this compound with tertiary amines, such as pyridine (B92270), is a classic example of an SN2 reaction that yields a quaternary ammonium (B1175870) salt. vulcanchem.com In this case, the nitrogen atom of the amine acts as the nucleophile, attacking the terminal carbon of this compound and displacing the iodide ion. The product of the reaction with pyridine is 1-tridecylpyridin-1-ium iodide. vulcanchem.comguidechem.com
This class of compounds, featuring a bulky organic cation and an inorganic anion, is of significant interest as ionic liquids or precursors to them. These salts often exhibit low melting points and unique solvent properties. The synthesis is straightforward, typically involving the direct alkylation of the amine with the alkyl halide. vulcanchem.com
The high reactivity of the C-I bond allows this compound to be readily converted into highly useful organometallic reagents, such as Grignard and organolithium reagents. These reagents effectively reverse the polarity of the carbon atom, transforming it from an electrophile into a potent nucleophile and strong base. wikipedia.orglibretexts.org
Grignard Reagents: Tridecylmagnesium iodide (C₁₃H₂₇MgI) is prepared by reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgunacademy.comcollegedunia.com The magnesium oxidatively inserts into the C-I bond. collegedunia.com These reactions must be conducted under strictly anhydrous conditions, as Grignard reagents react readily with water. libretexts.org
Organolithium Reagents: Tridecyllithium (C₁₃H₂₇Li) is formed by the reaction of this compound with two equivalents of lithium metal, typically in a non-polar solvent like pentane (B18724) or hexane. libretexts.orgyoutube.com Organolithium reagents are generally more reactive and more basic than their Grignard counterparts due to the greater ionic character of the C-Li bond compared to the C-Mg bond. youtube.commt.com
Both tridecylmagnesium iodide and tridecyllithium are powerful synthetic intermediates, used to form new C-C bonds by reacting with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. libretexts.orglibretexts.org
| Reaction Type | Reagent(s) | Product Type | Example Product |
|---|---|---|---|
| Nucleophilic Substitution (SN2) | Pyridine | Quaternary Ammonium Salt | 1-Tridecylpyridin-1-ium iodide |
| Reductive Homocoupling | Hydrazine, Pd catalyst | Dimerized Alkane | Hexacosane |
| Grignard Reagent Formation | Mg, dry ether | Organomagnesium Halide | Tridecylmagnesium iodide |
| Organolithium Reagent Formation | Li, hexane | Organolithium Compound | Tridecyllithium |
Conjugation with Fluorinated Moieties for Fluorous Chemistry Building Blocks
The field of fluorous chemistry utilizes molecules containing a perfluoroalkyl or "fluorous" domain to facilitate product purification in chemical synthesis. operachem.comillinois.edu These fluorous tags impart unique solubility properties, allowing for the separation of tagged products from non-tagged reactants and byproducts using fluorous solid-phase extraction (F-SPE) or liquid-liquid extraction with a fluorous solvent. illinois.edunih.gov While direct research on the conjugation of this compound with fluorinated moieties is not extensively documented, its structure as a long-chain alkyl iodide makes it an analogous starting material to other alkyl halides used in the synthesis of fluorous building blocks.
The general strategy involves the attachment of a fluorous "ponytail" to a substrate or reagent. nih.gov These ponytails are typically perfluoroalkyl chains of varying lengths. beilstein-journals.org The synthesis of fluorous-tagged compounds often involves the reaction of a fluorous-containing nucleophile with an electrophilic substrate, or vice versa. In the context of this compound, it could theoretically serve as the lipophilic hydrocarbon tail that is coupled with a fluorinated segment.
An analogous approach is seen in the synthesis of other fluorous iodides where a precursor alcohol is converted to an iodide. fluorine1.ru For instance, 3-(perfluoroalkyl)-propyl iodides, which are valuable building blocks in fluorous chemistry, are synthesized from the corresponding 3-perfluoroalkylpropanols. fluorine1.ru Similarly, a fluorous-tagged alcohol could be reacted with a derivative of this compound, or more likely, tridecanol (B155529) could be functionalized with a fluorous tag and the iodo-group installed subsequently.
A hypothetical reaction to generate a fluorous-tagged building block derived from a tridecane (B166401) backbone is presented below. This illustrates how a long hydrocarbon chain, similar to that of this compound, can be incorporated into a molecule designed for fluorous chemistry applications.
Table 1: Hypothetical Synthesis of a Fluorous-Tagged Tridecane Derivative
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Application |
| 1H,1H,2H,2H-Perfluorodecanethiol | This compound | Base (e.g., NaH) | 1-((1H,1H,2H,2H-Perfluorodecyl)thio)tridecane | Fluorous-tagged surfactant intermediate |
This hypothetical reaction demonstrates the principle of conjugating a long alkyl chain with a fluorinated moiety to create a molecule with distinct lipophilic and fluorophilic domains, a cornerstone of fluorous chemistry.
Esterification and Etherification Reactions
As a primary alkyl iodide, this compound is a suitable substrate for nucleophilic substitution reactions, including esterification and etherification, to form more complex molecules.
Esterification
The formation of esters from alkyl halides typically proceeds via a nucleophilic substitution reaction with a carboxylate salt. This is an alternative to the Fischer esterification which involves a carboxylic acid and an alcohol under acidic conditions. operachem.comchemistrysteps.com In the case of this compound, it can react with a carboxylate anion, which acts as the nucleophile, to displace the iodide ion and form an ester. This reaction is generally carried out in a polar aprotic solvent to enhance the nucleophilicity of the carboxylate.
The general reaction is as follows:
R-COO⁻ + CH₃(CH₂)₁₂I → R-COO-(CH₂)₁₂CH₃ + I⁻
Detailed research findings on specific esterification reactions involving this compound are not abundant in publicly available literature. However, the principle is a fundamental transformation in organic synthesis. A table of potential esterification reactions is presented below to illustrate the scope of this transformation.
Table 2: Illustrative Esterification Reactions of this compound
| Carboxylate Salt | Solvent | Product |
| Sodium Acetate | DMF | Tridecyl acetate |
| Potassium Benzoate | DMSO | Tridecyl benzoate |
| Sodium Propionate | Acetonitrile (B52724) | Tridecyl propionate |
Etherification
The synthesis of ethers from this compound can be effectively achieved through the Williamson ether synthesis. lumenlearning.combyjus.combritannica.commasterorganicchemistry.com This well-established method involves the reaction of an alkyl halide with an alkoxide ion. britannica.com The alkoxide, generated by deprotonating an alcohol with a strong base, acts as a potent nucleophile that displaces the halide in an Sₙ2 reaction. byjus.commasterorganicchemistry.com Given that this compound is a primary alkyl halide, it is an excellent substrate for this reaction, minimizing the potential for competing elimination reactions.
The general reaction is:
R-O⁻Na⁺ + CH₃(CH₂)₁₂I → R-O-(CH₂)₁₂CH₃ + NaI
A specific application of this type of reaction is found in the synthesis of plasmalogen precursors. In a patented process, this compound is reacted with a protected glycerol (B35011) derivative in the presence of a strong base like sec-butyllithium (B1581126) to form a key intermediate containing an ether linkage. google.com This demonstrates a practical application of the etherification of this compound in the synthesis of complex biomolecules.
Table 3: Research Findings on Etherification of this compound
| Reactant | Reagent | Product Type | Research Context | Citation |
| Protected glycerol derivative | This compound, sec-BuLi | Plasmalogen Precursor | Synthesis of plasmalogens and their derivatives | google.com |
This reaction highlights the utility of this compound as a source of the C13 alkyl chain in the construction of ether lipids. The choice of a strong base is crucial for the deprotonation of the alcohol to form the reactive alkoxide nucleophile.
Applications of 1 Iodotridecane in Materials Science and Specialized Organic Synthesis
Precursor in Polymer and Macromolecular Chemistry
The long alkyl chain of 1-iodotridecane makes it a valuable precursor in the synthesis and modification of polymers. Its incorporation can introduce hydrophobicity, flexibility, and other desirable properties into the final macromolecular structure.
Synthesis of Long-Chain Polymers and Block Copolymers
This compound can be utilized in various polymerization techniques to create long-chain polymers. For instance, it can act as a chain transfer agent or an initiator, depending on the polymerization mechanism. In the synthesis of block copolymers, which are macromolecules composed of two or more distinct polymer chains linked together, this compound can be used to introduce a long alkyl block. nih.govresearchgate.net These block copolymers can self-assemble into well-defined nanostructures, making them suitable for a range of applications. nih.gov
The synthesis of block copolymers can be achieved through sequential polymerization methods. nih.govmdpi.com For example, a living polymerization technique can be employed to first create one polymer block, and then this compound can be introduced to initiate the growth of the second, long-chain alkyl block. This controlled, step-wise approach allows for the precise design of the copolymer's architecture and properties. researchgate.net
Table 1: Examples of Polymerization Methods for Block Copolymer Synthesis
| Polymerization Method | Description | Key Features |
|---|---|---|
| Living Anionic Polymerization | A chain-growth polymerization that proceeds in the absence of termination and chain transfer. | Allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. |
| Atom Transfer Radical Polymerization (ATRP) | A type of controlled/"living" radical polymerization that uses a transition metal complex as a catalyst. | Tolerant to a wide range of functional groups and allows for the synthesis of complex architectures. |
| Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization | A controlled radical polymerization technique that uses a dithio compound as a chain transfer agent. | Offers good control over molecular weight and can be used with a variety of monomers. |
Modification and Functionalization of Polymeric Materials
Beyond its role in de novo polymer synthesis, this compound is also employed in the post-polymerization modification of existing polymers. mdpi.comnih.gov This process involves attaching the tridecyl iodide group to the backbone or side chains of a pre-formed polymer, thereby altering its surface properties or bulk characteristics. mdpi.comresearchgate.net For instance, grafting this compound onto a hydrophilic polymer can impart amphiphilic properties, making the modified polymer useful as a surfactant or for creating self-assembling systems.
The functionalization of polymers can be achieved through various chemical reactions. mdpi.com The reactive carbon-iodine bond in this compound allows for nucleophilic substitution reactions, where the iodide is replaced by a functional group present on the polymer. This method provides a versatile platform for introducing long alkyl chains into a wide range of polymeric materials. beilstein-journals.org
Intermediate in the Synthesis of Advanced Functional Materials
The unique chemical structure of this compound also positions it as a key intermediate in the synthesis of a variety of advanced functional materials with applications spanning from catalysis to electronics.
Components in Ionic Liquid and Phase Transfer Catalyst Development
This compound is a precursor in the synthesis of imidazolium-based ionic liquids. mpg.de Ionic liquids are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and catalysts due to their low vapor pressure and high thermal stability. uni-due.descielo.org.mx The synthesis often involves the quaternization of an N-substituted imidazole (B134444) with an alkyl halide, such as this compound, to form the desired cation. researchgate.net The long tridecyl chain can influence the physical properties of the resulting ionic liquid, such as its viscosity and solubility.
Furthermore, quaternary ammonium (B1175870) salts derived from this compound can function as phase-transfer catalysts (PTCs). lookchem.comresearchgate.netwikipedia.org PTCs facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one reactant across the phase boundary. wikipedia.orgusv.ro The lipophilic tridecyl group enhances the solubility of the catalyst in the organic phase, thereby improving its efficiency.
Precursors for Optoelectronic Materials (e.g., OLED-related compounds)
In the field of optoelectronics, organic light-emitting diodes (OLEDs) have emerged as a promising technology for displays and lighting. The performance of OLEDs is highly dependent on the properties of the organic materials used in their construction. mdpi.comnih.gov this compound can be used as a starting material for synthesizing components of these devices. For instance, it can be incorporated into the synthesis of host materials for phosphorescent or fluorescent emitters. mdpi.combeilstein-journals.org The long alkyl chain can improve the solubility and film-forming properties of these materials, which is crucial for device fabrication. nih.gov
While direct examples of this compound in final OLED compounds are not extensively documented, its role as a precursor allows for the introduction of long alkyl chains into various aromatic and heterocyclic scaffolds that are common in OLED materials. mdpi.comresearchgate.net This modification can influence the molecular packing and morphology of the thin films, which in turn affects the charge transport and light-emitting properties of the device. beilstein-journals.org
Table 2: Key Components of an Organic Light-Emitting Diode (OLED)
| Component | Function |
|---|---|
| Substrate | Provides mechanical support for the device. |
| Anode | Injects holes into the organic layers. |
| Hole Injection Layer (HIL) | Facilitates the injection of holes from the anode. |
| Hole Transport Layer (HTL) | Transports holes to the emissive layer. |
| Emissive Layer (EML) | Where electrons and holes recombine to produce light. |
| Electron Transport Layer (ETL) | Transports electrons to the emissive layer. |
| Electron Injection Layer (EIL) | Facilitates the injection of electrons from the cathode. |
| Cathode | Injects electrons into the organic layers. |
Templating Agents in Nanostructure Fabrication (e.g., micellar aggregates of derivatives)
Amphiphilic molecules, which possess both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, can self-assemble in solution to form ordered structures such as micelles. nih.govprinceton.edu Derivatives of this compound, where the iodo group is replaced by a polar head group, can act as such amphiphiles. The long tridecyl chain constitutes the hydrophobic tail.
These micellar aggregates can serve as templates for the fabrication of nanostructures. mdpi.com For instance, the hydrophobic cores of the micelles can encapsulate other molecules, such as drug molecules or nanoparticles. mdpi.com The size and shape of the resulting nanostructures are influenced by the properties of the amphiphile, including the length of the alkyl chain. The formation of pre-micellar aggregates has also been observed, which can evolve into larger structures. rsc.orgnih.gov
Role in Complex Organic Molecule Synthesis
This compound serves as a crucial building block in specialized organic synthesis, primarily valued for its role as a source for the 13-carbon alkyl (tridecyl) chain. Its reactivity as an alkylating agent, particularly the lability of the carbon-iodine bond, allows for the strategic introduction of this long, lipophilic moiety into complex molecular architectures.
The synthesis of novel Donor-Sigma-Acceptor (D-σ-A) compounds represents a significant area where long-chain haloalkanes like this compound are employed. These molecules are designed with distinct functional parts: an electron-donating group, an electron-accepting group, and a connecting sigma-bond bridge. olemiss.edu This structure is engineered to facilitate potential applications in molecular electronics, such as current rectifiers.
A critical feature in the design of many D-σ-A compounds is the inclusion of a long aliphatic tail. olemiss.edu This component, often introduced using a reagent like this compound, serves two primary functions. Firstly, it significantly improves the solubility of the often-polar or charged D-σ-A molecules in common organic solvents, which is essential for their purification and processing. Secondly, the aliphatic tail is required for creating organized, densely packed thin films using techniques like Pockels-Langmuir deposition. olemiss.edu This ordered arrangement is a prerequisite for studying the bulk electrical properties of the materials. While specific examples detailing the use of this compound in the literature are part of broader synthetic schemes for proprietary materials, its role is analogous to other long-chain iodoalkanes mentioned in the synthesis of various donor-acceptor co-oligomers and polymers. epo.org
Table 1: Functional Components of D-σ-A Compounds and the Role of the Alkyl Chain
| Component | Description | Function | Role of this compound |
|---|---|---|---|
| Donor (D) | An electron-rich molecular fragment. | Provides electrons to the system. | Not directly involved. |
| Acceptor (A) | An electron-deficient molecular fragment (e.g., cationic species like quinolinium or pyridinium). olemiss.edu | Accepts electrons from the donor. | Introduction of the solubilizing tail onto the acceptor or donor moiety. |
| Sigma (σ) Bridge | A bridge of sigma bonds connecting the donor and acceptor. | Electronically isolates the donor and acceptor, allowing for through-bond electron transfer. | Not directly involved. |
| Aliphatic Tail | A long hydrocarbon chain (e.g., tridecyl group). | Enhances solubility in organic solvents and facilitates the formation of ordered monolayers. olemiss.edu | Serves as the precursor for attaching the C13H27 aliphatic tail. |
A prominent example is its use in the synthesis of novel plasmalogen precursors. google.com Plasmalogens are a unique class of phospholipids (B1166683) containing a vinyl-ether linkage at the sn-1 position of the glycerol (B35011) backbone, and they are crucial components of cell membranes, particularly in nervous, immune, and cardiovascular tissues. basicmedicalkey.com
In a patented nine-step synthesis for a cyclic plasmalogen precursor, this compound is used as the haloalkane alkylating agent. google.com The process involves the creation of a lithiated intermediate from a protected propargyl alcohol derivative. This highly reactive intermediate subsequently attacks the electrophilic carbon of this compound, forming a new carbon-carbon bond and attaching the tridecyl chain.
Table 2: Selected Steps in the Synthesis of a Plasmalogen Precursor Using this compound
| Step | Reactants | Reagents | Product | Purpose | Yield |
|---|---|---|---|---|---|
| Alkylation | A protected cyclic intermediate (Formula 4 in the source) | 1. sec-Butyllithium (B1581126) (sec-BuLi) 2. This compound | The tridecyl-chain-containing intermediate (Formula 5 in the source) | To introduce the C13 alkyl chain onto the molecular backbone. google.com | Not specified for this step, but a subsequent intermediate (Formula 8) is obtained with a yield of up to ~73%. google.com |
| Final Steps | The alkylated intermediate (Formula 9 in the source) | 1. Phosphorus oxychloride (POCl3) 2. Triethylamine (Et3N) 3. Ethanolamine | The final cyclic plasmalogen precursor (Formula A in the source) | To build the final phosphocholine (B91661) headgroup. google.com | Up to ~26% google.com |
This synthetic route demonstrates the strategic importance of this compound for building custom lipid structures. The tridecyl group it provides is integral to the final molecule's identity as a lipid analog, enabling it to mimic natural phospholipids in structure and potential function.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| sec-Butyllithium |
| Phosphorus oxychloride |
| Triethylamine |
| Ethanolamine |
| Propargyl alcohol |
Analytical and Spectroscopic Characterization of 1 Iodotridecane and Its Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating components from a mixture. wikipedia.org For a compound like 1-iodotridecane, both gas and liquid chromatography can be employed, often coupled with mass spectrometry for definitive identification.
Gas Chromatography (GC) is highly suitable for the analysis of volatile and semi-volatile compounds such as this compound. The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. shimadzu.com When coupled with a mass spectrometer (GC-MS), it provides both separation and structural information, making it a powerful tool for identifying compounds in complex mixtures. scioninstruments.com
GC-MS analysis has been successfully used to identify this compound in various contexts. It has been detected as a volatile organic compound (VOC) in the extracts of marine organisms and rhizobacteria. scholarsresearchlibrary.comekb.egnih.gov For instance, GC-MS analysis of extracts from the seaweed Corallina officinalis revealed the presence of this compound. ekb.eg Similarly, it has been identified as a metabolite in studies involving microbial VOCs. scispace.com In environmental analysis, headspace GC-MS is a standard method for detecting VOCs in water, a technique applicable to haloalkanes like this compound. jeol.com The electron ionization mass spectrum of this compound obtained by GC-MS is a key identifier, available in databases such as the NIST WebBook. nist.govnist.gov
High-Performance Liquid Chromatography (HPLC) separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. wikipedia.org A significant challenge in analyzing this compound by HPLC is its lack of a UV-absorbing chromophore, which makes detection by standard UV-Vis detectors difficult.
To overcome this, pre-column or post-column derivatization is a common strategy. journalajacr.comresearchgate.net This process involves chemically modifying the analyte to attach a chromophore or fluorophore, thereby enhancing its detectability. journalajacr.comresearchgate.net For halogenated compounds, derivatization can convert them into substances with excellent stability and strong UV absorption. acs.org For example, a method using 1-(4-Nitrophenyl) piperazine (B1678402) (4-NPP) as a derivatizing reagent has been developed for analyzing benzyl (B1604629) halides, shifting the detection wavelength to a region with less interference from the sample matrix. rsc.org A similar strategy could be applied to this compound, where the iodide is a good leaving group, facilitating a nucleophilic substitution reaction with a suitable derivatizing agent to yield a readily detectable product. acs.orgslideshare.net
Gas Chromatography (GC) and Hyphenated Techniques (GC-MS in complex mixtures like volatile organic compounds or wastewater by-products)
Advanced Spectroscopic Methods for Structural Elucidation
Spectroscopy is indispensable for confirming the molecular structure of a compound. For this compound, NMR, mass spectrometry, and vibrational spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR : The proton NMR spectrum of this compound is expected to show characteristic signals for the long alkyl chain. The protons on the carbon adjacent to the iodine atom (α-methylene group, -CH₂-I) would appear as a triplet at the most downfield position (around 3.2 ppm) due to the deshielding effect of the iodine atom. The other methylene (B1212753) groups would produce a large, complex multiplet in the 1.2-1.8 ppm region, while the terminal methyl group (-CH₃) would appear as a triplet around 0.9 ppm. This pattern is consistent with spectra of similar long-chain iodoalkanes. nih.govchemicalbook.com
¹³C NMR : The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. docbrown.infooregonstate.edu For this compound, 13 distinct signals are expected. The carbon atom directly bonded to iodine (C1) is the most deshielded, appearing at a characteristic chemical shift (around 7-10 ppm). The other carbon signals spread out according to their position along the alkyl chain, with the terminal methyl carbon (C13) appearing at approximately 14 ppm. A ¹³C NMR spectrum for this compound is available in the SpectraBase database. nih.gov
¹²⁹I NMR : While less common, ¹²⁹I NMR spectroscopy is a potential tool for directly probing the iodine atom's chemical environment. However, due to the low natural abundance and quadrupolar nature of the ¹²⁹I nucleus, this technique is highly specialized and not routinely used for standard characterization.
Table 1: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃
| Atom Position | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| CH₃ -(CH₂)₁₁-CH₂-I | ~ 0.88 (t) | ~ 14.1 |
| CH₃-(CH₂ )₁₁-CH₂-I | ~ 1.26 (m) | ~ 22.7 - 31.9 |
Note: Predicted values are based on typical shifts for long-chain iodoalkanes. 't' denotes a triplet, 'm' denotes a multiplet.
Mass spectrometry (MS) is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, GC-MS with electron ionization (EI) is the most common approach. nist.gov The mass spectrum shows a molecular ion peak ([M]⁺) at m/z 310, corresponding to the molecular weight of C₁₃H₂₇I. nist.govnih.gov A characteristic fragmentation pattern includes the loss of the iodine atom, resulting in a prominent peak at m/z 183 ([M-I]⁺), which corresponds to the tridecyl carbocation. Another significant peak appears at m/z 43, representing a propyl fragment, which is common in the fragmentation of long alkyl chains.
While techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are powerful, they are typically used for more polar, larger, or more fragile molecules and are not the standard methods for analyzing non-polar, volatile compounds like this compound.
Table 2: Key Mass Fragments for this compound in EI-MS
| m/z | Interpretation |
|---|---|
| 310 | Molecular Ion [C₁₃H₂₇I]⁺ |
| 183 | [M - I]⁺ Fragment (Tridecyl cation) |
| 127 | [I]⁺ Fragment |
Source: NIST Mass Spectrometry Data Center. nist.gov
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecular bonds. edinst.comksu.edu.sa They are complementary, as some vibrations may be active in one technique but not the other. sepscience.commt.com
Infrared (IR) Spectroscopy : An IR spectrum of this compound is characterized by vibrations of its alkyl chain and the carbon-iodine bond. nih.gov Strong C-H stretching vibrations from the CH₂ and CH₃ groups are observed in the 2850-2960 cm⁻¹ region. C-H bending vibrations appear around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl umbrella). The C-I stretching vibration is found in the far-infrared region, typically between 500 and 600 cm⁻¹. A vapor-phase IR spectrum for this compound is publicly available. nih.gov
Raman Spectroscopy : The Raman spectrum of this compound would also show strong C-H stretching and bending modes. Raman spectroscopy is particularly sensitive to symmetric vibrations and homo-nuclear bonds, making it effective for analyzing the C-C backbone of the alkyl chain. sepscience.com The C-I stretch would also be visible in the Raman spectrum.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
|---|---|---|
| 2955-2965 | Asymmetric Stretching | C-H (in CH₃) |
| 2920-2930 | Asymmetric Stretching | C-H (in CH₂) |
| 2850-2860 | Symmetric Stretching | C-H (in CH₂) |
| ~1465 | Scissoring (Bending) | C-H (in CH₂) |
| ~1375 | Umbrella (Bending) | C-H (in CH₃) |
Source: Based on general IR correlation tables and available spectra for iodoalkanes. nih.govnist.gov
Computational and Theoretical Studies on 1 Iodotridecane
Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., C-I bond energy)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-iodotridecane. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and other key molecular attributes. Methodologies such as ab initio calculations and Density Functional Theory (DFT) are commonly employed to model the molecule's behavior at an atomic level.
Advanced composite methods, such as the Gaussian-n (G1-G4) and Complete Basis Set (CBS) theories, are specifically designed to achieve high accuracy in calculating thermodynamic quantities. cqt.sg These approaches combine results from several levels of theory and basis sets to extrapolate a highly accurate energy value, often within 1 kcal/mol of experimental data. For this compound, these methods can provide a precise value for the carbon-iodine (C-I) bond dissociation energy, a critical parameter for predicting its chemical stability and reactivity. While average C-I bond energies are typically around 214 kJ/mol, the exact value for this compound depends on its specific molecular environment. nagwa.com
These calculations yield a wealth of information beyond just bond energies. Key properties derived from electronic structure calculations include the distribution of electron density, the energies and shapes of molecular orbitals—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and the molecular electrostatic potential. The HOMO-LUMO gap is a crucial indicator of chemical reactivity, while maps of electrostatic potential reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. scielo.br
Table 1: Illustrative Data from Quantum Chemical Calculations on a Haloalkane This table presents the type of data generated from quantum chemical calculations for a representative haloalkane, illustrating the insights gained into its molecular properties.
| Property | Illustrative Value | Significance for this compound |
|---|---|---|
| C-I Bond Energy | ~214 kJ/mol | Energy required to break the C-I bond, indicating its relative strength and susceptibility to cleavage. nagwa.com |
| Dipole Moment | ~1.5 - 2.0 D | Quantifies the overall polarity of the molecule, influencing intermolecular interactions and solubility. |
| HOMO Energy | -9.5 eV | Relates to the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | +0.5 eV | Relates to the molecule's ability to accept electrons (electrophilicity), often localized on the C-I antibonding orbital. |
| HOMO-LUMO Gap | 10.0 eV | Indicates kinetic stability; a large gap suggests lower reactivity. scielo.br |
| Hirshfeld Charge on Iodine | -0.25 e | Represents the partial negative charge on the iodine atom, highlighting the polarity of the C-I bond. |
| Hirshfeld Charge on C1 | +0.15 e | Represents the partial positive charge on the carbon atom bonded to iodine, identifying it as an electrophilic site. |
Modeling of Reaction Pathways and Transition States (e.g., C-I bond fission)
Computational modeling is instrumental in elucidating the step-by-step mechanisms of chemical reactions involving this compound. A primary focus of such studies is the fission of the carbon-iodine bond, which is the characteristic reactive site of the molecule. savemyexams.com This bond breaking, or fission, can occur through homolytic (radical) or heterolytic (ionic) pathways, with the latter being common in nucleophilic substitution reactions.
Theoretical chemists can map the potential energy surface of a reaction to identify the most favorable pathway from reactants to products. This involves locating critical points, including energy minima (reactants, intermediates, and products) and first-order saddle points, known as transition states. A PhD thesis by Tao Wang specifically notes the locating of transition states for model reactions involving this compound. umn.edu
One powerful technique involves defining an "activating coordinate," where the C-I bond is computationally "stretched" to simulate its breaking and explore the resulting chemical transformations. This guided exploration can uncover complex reaction pathways and their associated transition structures with minimal human bias. For this compound, this approach can effectively model nucleophilic substitution (SN2) reactions, identifying the geometry and energy of the five-coordinate carbon transition state. The energy of this transition state relative to the reactants defines the activation energy, which governs the reaction rate.
Table 2: Hypothetical Energy Profile for an SN2 Reaction of this compound This table illustrates a simplified potential energy surface for the reaction of this compound with a nucleophile (Nu⁻), showing the calculated relative energies for each state along the reaction coordinate.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nu⁻ | 0.0 |
| Transition State | [Nu---C₁₃H₂₇---I]⁻ | +20.5 |
| Products | C₁₃H₂₇-Nu + I⁻ | -15.0 |
Conformational Analysis and Intermolecular Interactions (e.g., in aggregated states or solutions)
The long, flexible tridecyl chain of this compound allows it to adopt a vast number of different spatial arrangements, or conformations. lumenlearning.com Conformational analysis is the computational study of these different arrangements and their relative energies to understand the molecule's preferred shapes and dynamic behavior. lumenlearning.com
Molecular dynamics (MD) simulations are a key tool for this purpose. In an MD simulation, the motion of every atom in the system is calculated over time based on a force field that approximates the inter- and intramolecular forces. This allows researchers to observe how this compound behaves in different environments, such as in a non-polar solvent or in the pure liquid state.
These simulations are crucial for understanding intermolecular interactions, which govern the physical properties and phase behavior of the compound. nih.gov While the long alkyl chain is non-polar and interacts primarily through van der Waals forces, the C-I bond introduces a significant dipole. These dipole-dipole interactions can lead to self-assembly or aggregation in solution, where molecules orient themselves to stabilize these electrostatic interactions. scielo.brscispace.com Computational studies can quantify the nature of the resulting aggregates and the preferred conformations of the molecules within them. beilstein-journals.org
Table 3: Key Intermolecular Interactions in this compound This table outlines the types of non-covalent forces that govern the interaction between this compound molecules in a condensed phase.
| Interaction Type | Description | Consequence for Bulk Properties |
|---|---|---|
| Van der Waals Forces | Weak, transient attractions between the long alkyl chains. | Primary contributor to the overall cohesive energy; influences boiling point and viscosity. |
| Dipole-Dipole Interactions | Electrostatic attraction between the positive end of one C-I bond and the negative end of another. | Promotes an ordered local structure in the liquid or solid state; influences aggregation. |
| Halogen Bonding | A non-covalent interaction where the electrophilic region of the iodine atom interacts with a nucleophile. | Can contribute to specific packing arrangements in the solid state. |
Prediction of Chemical Reactivity and Selectivity
A major goal of computational chemistry is to predict how a molecule will react under various conditions. For this compound, theoretical models can forecast both its reactivity and the selectivity of its transformations. youtube.com
Reactivity predictions are often based on the electronic properties calculated via quantum mechanics. For instance, the LUMO of this compound is expected to be the σ* antibonding orbital of the C-I bond. A low LUMO energy indicates that the molecule is a good electron acceptor at that site, making the C1 carbon highly susceptible to nucleophilic attack.
In recent years, machine learning (ML) has emerged as a powerful tool for reaction prediction. chemrxiv.org By training models on vast databases of known chemical reactions, these algorithms can predict the outcomes of new reactant combinations with remarkable accuracy. nih.govarxiv.org Hybrid models that combine traditional physics-based transition state modeling with machine learning have shown particular promise, achieving high accuracy in predicting reaction barriers and selectivity. rsc.org For a molecule like this compound, an ML model could predict its reactivity with a wide range of nucleophiles or its potential to participate in more complex, multi-component reactions, accelerating the discovery of new synthetic pathways. chemrxiv.org
Table 4: Computational Approaches for Predicting Reactivity and Selectivity This table summarizes modern computational methods used to forecast the chemical behavior of molecules like this compound.
| Method | Principle | Application to this compound |
|---|---|---|
| Frontier Molecular Orbital (FMO) Theory | Analyzes the interaction between the HOMO of a nucleophile and the LUMO of the electrophile. | Predicts that nucleophilic attack will occur at the carbon atom of the C-I bond. |
| Activation Strain Model | Decomposes the activation energy into the energy required to distort the reactants and the stabilizing interaction between them. | Explains why the C-I bond is the most reactive site and how different nucleophiles affect the reaction barrier. |
| Machine Learning (ML) Models | Learns patterns from large reaction datasets to predict outcomes for new reactions. | Predicts the major product and potential byproducts when this compound is combined with various reagents. nih.gov |
| Hybrid QM/ML Models | Uses ML to correct systematic errors in lower-cost quantum mechanics (QM) calculations of reaction barriers. | Provides highly accurate predictions of reaction rates and selectivity for reactions involving this compound. rsc.org |
Emerging Research Frontiers and Future Perspectives
Integration in Sustainable Chemical Processes and Circular Economy Initiatives
The principles of green chemistry and the circular economy are increasingly guiding chemical research and industrial practices. frontiersin.orgyale.edu These frameworks aim to reduce waste, minimize the use of hazardous substances, and promote the use of renewable resources. mdpi.comsciencepublishinggroup.com The integration of 1-iodotridecane into sustainable chemical processes is an area of growing interest.
The concept of a circular economy in the chemical industry emphasizes the reuse and recycling of materials to replace the consumption of primary raw materials. chemiehoch3.de One of the key goals is to move away from finite fossil fuels and towards renewable and regenerative resources. chemiehoch3.de In this context, the lifecycle management of chemicals like this compound becomes crucial for achieving circularity. undp.org Sustainable chemical processes aim to reduce environmental impact, lower waste disposal costs, and improve process efficiency. numberanalytics.com This includes the development of more environmentally friendly production methods for alkyl halides, moving beyond traditional methods to more sustainable routes that minimize waste. ijrpr.comnumberanalytics.com
Research into the use of renewable feedstocks is a cornerstone of green chemistry. yale.edu While specific research on synthesizing this compound from renewable sources is still emerging, the broader field is actively exploring biomass as a viable alternative to petrochemicals. sciencepublishinggroup.com The development of biorefineries that convert biowaste into valuable chemicals is a significant step towards a circular bioeconomy. mdpi.com The future may see the production of long-chain alkanes, the precursors to this compound, from biological sources, thereby integrating them into a more sustainable and circular economic model.
Novel Synthetic Applications and Method Development for Tailored Alkyl Iodides
This compound serves as a valuable building block in organic synthesis. ijrpr.com Its utility stems from the reactivity of the carbon-iodine bond, which allows for a variety of chemical transformations.
Recent advancements in synthetic methodologies have focused on creating more efficient and greener routes to alkyl halides. ijrpr.com Traditional methods often require harsh conditions, but modern approaches are exploring catalytic processes and solvent-free conditions to improve sustainability. ijrpr.comorganic-chemistry.org For instance, a novel and efficient method for synthesizing 1-iodoalkynes utilizes (diacetoxyiodo)benzene, potassium iodide, and copper(I) iodide under mild conditions, offering a high-yield alternative to traditional iodination techniques. organic-chemistry.org While this specific method applies to alkynes, it highlights the trend towards developing more refined synthetic tools for iodo-compounds.
The development of tailored alkyl iodides for specific applications is a key research area. This includes their use in cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. ijrpr.com Furthermore, copper-catalyzed radical alkylations of electron-rich π-systems using alkyl halides are expanding the synthetic toolbox. beilstein-journals.org Research has also demonstrated the synthesis of tertiary alkylamines from secondary amines and unactivated alkyl iodides through photoinduced copper catalysis. researchgate.net
Future developments may focus on photocatalytic methods. Photocatalysis offers a promising avenue for activating alkyl halides under mild conditions. acs.org For example, iodine-mediated photoATRP (Atom Transfer Radical Polymerization) has been successfully demonstrated in aqueous media, showcasing the potential for using light to control polymerizations involving alkyl iodides. nsf.gov
Advanced Material Applications and Performance Optimization Through Structure-Property Relationships
The long alkyl chain of this compound makes it a candidate for applications in materials science, particularly in the modification of surfaces and the creation of novel polymers. ijrpr.comnumberanalytics.com The relationship between the molecular structure of compounds like this compound and the macroscopic properties of the resulting materials is a critical area of investigation.
One area of application is in the surface modification of materials. The long alkyl chain can be used to alter the surface properties of substrates, for example, to control wetting or adhesion. nih.gov In a study on particleboards, this compound was identified as a volatile organic compound emitted at high temperatures and was noted for its use as an intermediate in synthesis processes, such as constructing long carbon chains in polymers. mdpi.com This suggests its potential role in the functionalization of materials.
The structure of the alkyl chain plays a significant role in the properties of materials. For instance, in imidazolium-based ionic liquids used for dissolving cellulose, the length of the alkyl chain affects the dissolution efficiency. mdpi.com Similarly, in organic-inorganic hybrid perovskites, the length of the alkylammonium chain influences the phase transition temperatures and the ordering of the organic components. researchgate.net These examples, while not directly involving this compound, illustrate the principle that the length and nature of alkyl chains are key determinants of material properties.
Future research will likely focus on a deeper understanding of these structure-property relationships to design and optimize advanced materials. This could include the development of new polymers with tailored thermal or mechanical properties, or the creation of functional surfaces with specific chemical or physical characteristics. The ongoing research into new applications for polymers derived from alkyl halides, coupled with the development of advanced recycling methods, points to a promising future for these materials. numberanalytics.com
Q & A
Q. What are the standard methods for synthesizing 1-Iodotridecane, and how can reaction conditions be optimized for higher yields?
this compound is typically synthesized via nucleophilic substitution reactions, such as the reaction of 1-tridecanol with hydroiodic acid (HI) or potassium iodide (KI) in the presence of a catalyst like phosphorus. Key parameters for optimization include:
- Temperature : Elevated temperatures (~100–120°C) improve reaction rates but may increase side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance iodide nucleophilicity.
- Catalyst loading : Phosphorus catalysts (e.g., PCl₃) at 5–10 mol% improve efficiency.
For reproducibility, ensure rigorous drying of reagents and inert atmospheres to minimize hydrolysis .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Characterization involves:
- NMR spectroscopy : Confirm the presence of the iodine atom via deshielded terminal CH₂ signals (δ ~3.1–3.3 ppm in ¹H NMR; δ ~-15 ppm in ¹³C NMR for C-I).
- Mass spectrometry : Look for molecular ion peaks at m/z 296 (C₁₂H₂₅I⁺).
- Elemental analysis : Validate %C, %H, and %I (±0.3% deviation).
Comparative data from established databases (e.g., NIST) should be used to cross-verify results .
Intermediate Research Questions
Q. What analytical techniques are most effective for quantifying trace impurities in this compound?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or gas chromatography (GC) paired with mass spectrometry (GC-MS) are preferred. Key considerations:
- Column selection : Use polar columns (e.g., DB-WAX for GC) to separate halogenated impurities.
- Calibration standards : Prepare spiked samples with known impurities (e.g., unreacted 1-tridecanol, iodine byproducts) .
Q. How do thermodynamic properties (e.g., enthalpy of vaporization) of this compound compare to analogous alkyl halides?
Bolotnikov and Neruchev (2006) reported the enthalpy of vaporization (ΔHvap) of this compound as 58.3 kJ/mol at 298 K, which is lower than 1-bromotridecane (ΔHvap = 62.1 kJ/mol) due to weaker van der Waals interactions in iodides. Researchers should replicate these measurements using static or effusion techniques and account for temperature calibration errors .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions (e.g., Ullmann or Kumada couplings)?
Density functional theory (DFT) calculations can model:
- Bond dissociation energies : C-I bond energy (~234 kJ/mol) influences oxidative addition rates.
- Transition states : Compare activation barriers for different catalysts (e.g., Pd vs. Cu).
- Solvent effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments.
Experimental validation should use kinetic studies (e.g., in situ IR monitoring) to correlate computational predictions with observed rates .
Q. What strategies resolve contradictions in reported vapor pressure data for this compound?
Discrepancies in vapor pressure values (e.g., Dykyj and Vanko (1970) vs. Bolotnikov and Neruchev (2006)) may arise from measurement techniques. To address this:
- Standardize methods : Use static manometry over dynamic methods to avoid thermal decomposition.
- Control purity : Ensure samples are ≥99.5% pure via fractional distillation.
- Collaborative validation : Cross-laboratory studies using identical protocols reduce systematic errors .
Methodological Challenges and Solutions
Q. Handling safety risks during large-scale synthesis of this compound
Q. Designing experiments to study the environmental persistence of this compound
- Photodegradation studies : Expose samples to UV light (λ = 300–400 nm) in aqueous/organic media and monitor degradation via LC-MS.
- Biotic degradation : Use soil microcosms with Pseudomonas spp. to assess microbial breakdown pathways.
- Quantitative structure-activity relationship (QSAR) models : Predict half-lives based on log P (octanol-water) and molecular volume .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
